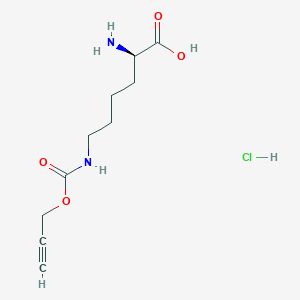

(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride is a clickable amino acid derivative that has gained attention in scientific research due to its unique chemical structure and versatility in various applications. This compound is characterized by the presence of an alkyne group, which allows for bioorthogonal reactions with azides, making it a valuable tool in chemical biology and bioconjugation studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The general approach involves the following steps:

Starting Material: Begin with (R)-2-amino-hexanoic acid as the starting material.

Activation: Activate the carboxylic acid group using a coupling reagent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).

Alkylation: Introduce the prop-2-yn-1-yloxy group by reacting the activated acid with propargyl alcohol under suitable conditions.

Purification: Purify the final product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the process may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The alkyne group can be oxidized to form a carboxylic acid or other derivatives.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The alkyne can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a suitable solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Sodium azide (NaN3) for azide-alkyne cycloaddition reactions.

Major Products Formed:

Carboxylic acids, alkenes, alkanes, and triazole derivatives (from azide-alkyne cycloaddition).

Aplicaciones Científicas De Investigación

This compound is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

Biology: It is used for site-specific labeling and modification of proteins and peptides.

Medicine: It can be employed in drug discovery and development for creating targeted therapies.

Industry: It is utilized in the production of chemical probes and tools for biological applications.

Mecanismo De Acción

The compound exerts its effects through bioorthogonal reactions, primarily the azide-alkyne cycloaddition (click chemistry). This reaction allows for the specific labeling and modification of biomolecules without interfering with native biochemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with azide-functionalized molecules to form stable triazole linkages.

Comparación Con Compuestos Similares

N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: Another clickable amino acid derivative used in bioconjugation.

L-Homopropargylglycine hydrochloride: A similar compound with a homologous structure.

Fmoc-propargyl-Gly-OH: A protected version of the compound used in peptide synthesis.

Uniqueness: (R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride stands out due to its specific stereochemistry and the presence of the propargyl group, which allows for unique bioorthogonal reactions that are not possible with other amino acids.

Actividad Biológica

(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride, also known as N6-[(2-propyn-1-yloxy)carbonyl]-D-lysine hydrochloride, is a synthetic amino acid derivative with significant potential in biochemical research and therapeutic applications. This compound is characterized by its unique structure, which includes an alkyne group that facilitates bioorthogonal reactions, making it a valuable tool in chemical biology and bioconjugation studies.

- Molecular Formula : C10H17ClN2O4

- Molecular Weight : 264.706 g/mol

- CAS Number : 1994327-93-3

| Property | Value |

|---|---|

| Molecular Formula | C10H17ClN2O4 |

| Molecular Weight | 264.706 g/mol |

| CAS Number | 1994327-93-3 |

The primary biological activity of this compound stems from its ability to undergo bioorthogonal reactions with azides. This property allows researchers to incorporate the compound into proteins selectively, facilitating the study of protein interactions and functions in living systems.

Target of Action

This compound has been recognized for its role in:

- Protein Labeling : Enabling site-specific incorporation into recombinant proteins.

- Chemical Probes : Serving as a tool for developing chemical probes that can elucidate biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various applications:

-

Bioconjugation Studies :

- Researchers have utilized this compound for the development of bioconjugates that can be used to study cellular processes and protein interactions in vivo. The alkyne functionality allows for click chemistry applications, which are pivotal in modern biochemistry.

-

Therapeutic Potential :

- There is ongoing research into the therapeutic applications of derivatives of this compound in treating diseases associated with aberrant protein interactions, such as cancer and neurodegenerative disorders. The ability to modify proteins selectively could lead to novel treatment strategies.

-

Comparative Studies :

- When compared with similar compounds like N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride, this compound exhibits superior properties for specific applications due to its stereochemistry and reactivity profile.

Research Findings Summary Table

Propiedades

IUPAC Name |

(2R)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUXGVUWYHHZTD-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NCCCC[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.